![molecular formula C15H18N2O2S B2498753 N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide CAS No. 1252369-01-9](/img/structure/B2498753.png)
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide, also known as BMS-816336, is a novel small molecule inhibitor that has shown potential in treating various diseases. It belongs to the class of compounds known as cyclopentyl amides and has a chemical formula of C16H19NO2S.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide involves the inhibition of protein kinase C theta, which is involved in the regulation of immune response. By inhibiting this enzyme, N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide can suppress the activation of T cells, which play a crucial role in the immune response. This can lead to the suppression of various autoimmune diseases.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the production of cytokines, which are involved in the immune response. Additionally, it has been shown to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is its potent inhibitory activity against protein kinase C theta. This makes it a promising candidate for the treatment of various autoimmune diseases. However, one of the limitations of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide. One potential direction is to investigate its potential in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to develop more potent analogs of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide that have improved solubility and pharmacokinetic properties. Finally, further studies are needed to investigate the long-term safety and efficacy of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide in vivo.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide involves a multi-step process that includes the reaction of 2-methoxythiophenol with 1-cyanocyclopentene in the presence of a base to form the corresponding thioether. This intermediate is then reacted with chloroacetyl chloride to form the desired product. The final compound is then purified using column chromatography to obtain a pure sample.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide has been extensively studied for its potential in treating various diseases. It has been shown to have potent inhibitory activity against several enzymes, including the protein kinase C theta, which is involved in the regulation of immune response. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-19-12-6-2-3-7-13(12)20-10-14(18)17-15(11-16)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVERRSYUJNUTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-[(2-methoxyphenyl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



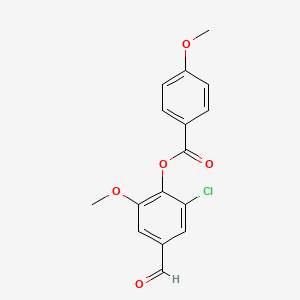
![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)
![3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498675.png)

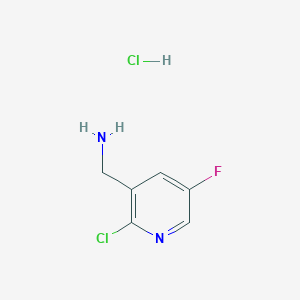
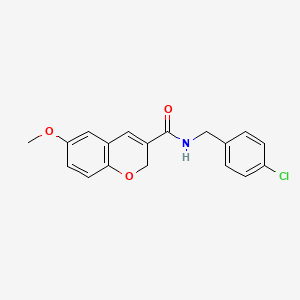
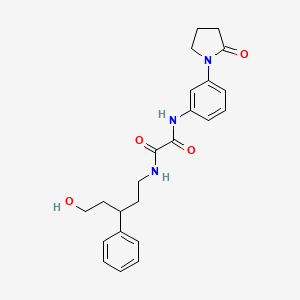
![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2498687.png)
![(Z)-ethyl 2-methyl-4-(((3-morpholinopropyl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2498688.png)

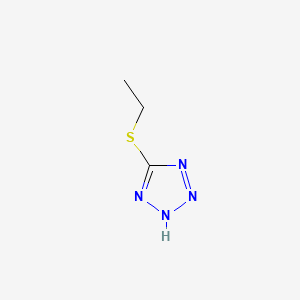
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(benzylsulfonyl)piperidin-1-yl)propan-1-one](/img/structure/B2498691.png)